(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) is a chiral, N-Boc-protected piperidine derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylamino substituent at the 3-position in a defined (S)-stereochemistry.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 912368-73-1
Cat. No. B1294138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate
CAS912368-73-1
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyXRRRUOWSHGFPTI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) for Research & Development Procurement


(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) is a chiral, N-Boc-protected piperidine derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylamino substituent at the 3-position in a defined (S)-stereochemistry . This compound is a key intermediate in the synthesis of complex chiral molecules, particularly in medicinal chemistry programs targeting neurological disorders, infectious diseases, and cancer .

Single (S)-enantiomer for stereochemical control
Boc-protected piperidine intermediate
Medicinal chemistry research programs

Why Generic (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) Cannot Be Substituted


The scientific value of (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) lies in its precise stereochemical and functional group combination. Substituting this compound with a racemic mixture or an (R)-enantiomer introduces an uncontrolled variable that can drastically alter biological activity, as stereochemistry dictates molecular recognition at chiral biological targets [1]. Furthermore, replacing the Boc protecting group with another, such as Cbz (benzyl carbamate), alters the deprotection conditions and stability profile, which can be incompatible with downstream synthetic routes or final deprotection steps in a complex molecule [2]. The combination of a single (S)-enantiomer with a Boc protecting group provides a defined starting point for structure-activity relationship (SAR) studies and scalable synthesis.

(S)-enantiomer
Racemate or (R)-enantiomer may alter stereochemical recognition in chiral targets
Boc protecting group
Cbz analogs require hydrogenolysis, incompatible with reducible functional groups

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1): Quantitative Differentiation Guide


Stereochemical Purity: Guaranteed Enantiomeric Excess for (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

The target compound is supplied with a guaranteed enantiomeric excess (ee). Vendor specifications indicate a purity of ≥98% with an enantiomeric excess of ≥99% [1]. This is in direct contrast to the racemic mixture (CAS 392331-89-4), which has an ee of 0%. The high ee ensures that the chiral integrity of the molecule is maintained, a critical requirement for reproducible stereoselective synthesis [2].

Enantiomeric Excess
Specification review

≥99% ee (S) vs 0% ee (racemic)

Supports stereochemical control for SAR studies
Vendor specification; chiral HPLC verification
Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Boc Protection Strategy: Orthogonal Stability of (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

The tert-butyloxycarbonyl (Boc) group on the target compound is stable under basic and nucleophilic conditions but is efficiently cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) [1]. This contrasts with a close analog, benzyl 3-(methylamino)piperidine-1-carboxylate (CAS 1159982-25-8), which possesses a Cbz protecting group. The Cbz group is stable to acid but requires harsher hydrogenolysis conditions for removal, which can be incompatible with substrates containing reducible functional groups (e.g., alkenes, nitro groups) [2].

Protecting Group Orthogonality
Class-level

Boc: cleaved by mild acid (TFA); Cbz: requires hydrogenolysis (H₂/Pd)

Deprotection strategy fit for acid-labile substrates
Acid-sensitive substrates may prefer Boc
Protecting Group Strategy Peptide Synthesis Organic Synthesis

Chemical Purity for Reproducible Research with (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

Commercially available (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) is routinely supplied with a purity of ≥97% or ≥98%, as verified by GC or HPLC [REFS-1, REFS-2]. In contrast, some vendors offer the compound at a lower purity of 95% . The 2-3% difference in purity can represent a significant amount of uncharacterized impurities that can interfere with sensitive catalytic reactions or biological assays, leading to irreproducible results [1].

Chemical Purity
Reported

≥97–98% vs 95% (GC/HPLC)

Minimizes impurity interference in assays
Vendor CoA; GC/HPLC data
Chemical Purity Reproducible Research Quality Control

Recommended R&D Applications for (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1)


Chiral Intermediate for CNS and Oncology Drug Candidates

As a high-enantiomeric excess chiral amine, this compound is ideally suited as a building block for synthesizing novel drug candidates, particularly for neurological and oncology targets. Its defined (S)-stereochemistry allows medicinal chemists to explore the stereochemical SAR of lead compounds, ensuring that observed biological activity can be accurately attributed to a specific enantiomer [1].

Synthesis of Complex Chiral Piperidine-Containing Natural Products

The orthogonal Boc protection of the target compound makes it a strategic intermediate in multi-step total synthesis. The Boc group can withstand a variety of reaction conditions before being cleanly removed at a late stage with mild acid. This is in contrast to Cbz-protected analogs, which would require a final hydrogenolysis step that could be incompatible with the final product's functional groups [2].

Development of Asymmetric Catalysts and Chiral Ligands

The high enantiomeric purity (≥99% ee) of this compound makes it a reliable starting material for creating new chiral ligands and catalysts. Any racemization during ligand synthesis would directly impact the enantioselectivity of the final catalyst. Starting with a highly pure (S)-enantiomer minimizes this risk and ensures the development of effective asymmetric transformations [3].

Application
Selection Property
Validation Focus
CNS & oncology medicinal chemistry
High enantiomeric purity
Chiral integrity for SAR
Natural product total synthesis
Orthogonal Boc protection
Deprotection compatibility
Asymmetric catalyst design
Reliable (S)-stereochemistry
Enantioselectivity of final catalyst

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